3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a thiazole ring, and a phenylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: This step involves the coupling of the thiazole derivative with a chlorofluorobenzene derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets.
Medicine
In medicine, 3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea: Unique due to its specific combination of functional groups.
3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-1,3-thiazol-2-yl)-1-phenylurea: Lacks the dihydro component in the thiazole ring.
3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)urea: Contains a methyl group on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15ClFN3OS |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea |
InChI |
InChI=1S/C17H15ClFN3OS/c1-11-10-20-17(24-11)22(13-5-3-2-4-6-13)16(23)21-12-7-8-15(19)14(18)9-12/h2-9,11H,10H2,1H3,(H,21,23) |
InChI Key |
ABCRPRBTFLEVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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